molecular formula C11H14O B8692784 1-Propoxy-4-vinylbenzene

1-Propoxy-4-vinylbenzene

Cat. No.: B8692784
M. Wt: 162.23 g/mol
InChI Key: HYKOKFYURVJHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propoxy-4-vinylbenzene (CAS: Not explicitly provided in evidence, but structurally related to compounds in , and 19) is an aromatic ether featuring a vinyl group (-CH=CH₂) at the para position relative to a propoxy (-OCH₂CH₂CH₃) substituent. This compound is of interest in organic synthesis, particularly in polymer chemistry and materials science, due to its reactive vinyl group, which enables polymerization and functionalization.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethenyl-4-propoxybenzene

InChI

InChI=1S/C11H14O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

HYKOKFYURVJHKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The vinyl group in 1-Propoxy-4-vinylbenzene enables polymerization (e.g., via radical or ionic mechanisms), whereas ethynyl derivatives (e.g., 1-Ethynyl-4-propoxybenzene) are more suited for click chemistry (e.g., azide-alkyne cycloaddition) .
  • Stability : Methoxy and propoxy substituents generally enhance thermal stability compared to nitro or propargyl groups, which may decompose exothermically .
  • Liquid Crystal Potential: 1-Propoxy-4-vinylbenzene derivatives with cyclohexylphenyl groups (e.g., CAS 116903-48-1) exhibit liquid crystalline behavior due to their rigid-flexible molecular architecture .

Research and Industrial Implications

1-Propoxy-4-vinylbenzene and its analogues are pivotal in advanced material design. For example:

  • Liquid Crystals: Derivatives with trans-4-propylcyclohexyl groups (e.g., CAS 116903-48-1) are used in display technologies .
  • Polymer Chemistry: Vinyl-substituted aromatics serve as monomers for conductive or photoactive polymers .
  • Limitations : Gaps in toxicity and environmental persistence data necessitate further study before large-scale industrial use .

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